N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
403670-95-1
VCID:
VC0505271
InChI:
InChI=1S/C18H19N3O2S/c1-11(2)13-8-7-12(3)9-16(13)23-10-17(22)19-14-5-4-6-15-18(14)21-24-20-15/h4-9,11H,10H2,1-3H3,(H,19,22)
SMILES:
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32
Molecular Formula:
C18H19N3O2S
Molecular Weight:
341.4g/mol
N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
CAS No.: 403670-95-1
Main Products
VCID: VC0505271
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4g/mol
CAS No. | 403670-95-1 |
---|---|
Product Name | N-(2,1,3-Benzothiadiazol-4-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide |
Molecular Formula | C18H19N3O2S |
Molecular Weight | 341.4g/mol |
IUPAC Name | N-(2,1,3-benzothiadiazol-4-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Standard InChI | InChI=1S/C18H19N3O2S/c1-11(2)13-8-7-12(3)9-16(13)23-10-17(22)19-14-5-4-6-15-18(14)21-24-20-15/h4-9,11H,10H2,1-3H3,(H,19,22) |
Standard InChIKey | PQQMPQCTOCYKRF-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32 |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC3=NSN=C32 |
PubChem Compound | 711921 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume